REACTION_CXSMILES
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[CH3:1][O:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N+:11]([O-])=O>C(O)C.[Pd]>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:4]=[N:3][O:2][CH3:1]
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Name
|
|
Quantity
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6.5 g
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Type
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reactant
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Smiles
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CON=CC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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Quantity
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0.7 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was reduced catalytically at room temperature
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Type
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FILTRATION
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Details
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Upon completion of the reduction the solution was filtered throughfilter aid
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The product was redissolved in methylene chloride
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Type
|
FILTRATION
|
Details
|
filtered through silicagel
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Type
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CUSTOM
|
Details
|
Evaporation of the solvent
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Name
|
|
Type
|
product
|
Smiles
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NC1=C(C=CC=C1)C=NOC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |